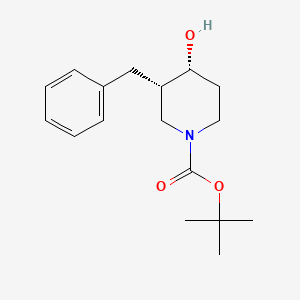

cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

Descripción

Cis-Trans Isomerism in Piperidine Derivatives

Cis-trans isomerism in piperidine derivatives represents a fundamental aspect of stereochemical diversity that significantly impacts both the physical properties and chemical reactivity of these compounds. In the case of 3,4-disubstituted piperidines, the relative stereochemical relationship between substituents at positions 3 and 4 can exist in either cis or trans configurations, with each arrangement exhibiting distinct conformational preferences and energetic profiles. The cis isomer of tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate positions both the benzyl and hydroxyl substituents on the same face of the piperidine ring, creating a specific pattern of steric interactions that influence the molecule's three-dimensional structure. Research has demonstrated that the cis configuration often results in more compact molecular geometries due to the proximity of the two substituents, which can lead to intramolecular hydrogen bonding between the hydroxyl group and other electron-rich sites within the molecule. Conversely, the trans isomer would position these substituents on opposite faces of the ring, potentially reducing steric strain but eliminating opportunities for intramolecular stabilization. Studies of related piperidine systems have shown that the relative thermodynamic stability of cis versus trans isomers depends critically on the nature and size of the substituents, with bulky groups generally favoring trans arrangements to minimize steric repulsion. The interconversion between cis and trans isomers can be achieved through base-catalyzed epimerization reactions, typically involving enolate formation and subsequent re-protonation under thermodynamic control. Experimental investigations have revealed that the selectivity of such epimerization processes can be influenced by the choice of base, solvent system, and reaction temperature, with potassium tert-butoxide in tetrahydrofuran at low temperatures providing optimal conditions for many systems.

Absolute Configuration Determination via Proton Nuclear Magnetic Resonance Mosher Method

The determination of absolute configuration in chiral piperidine derivatives has been significantly advanced through the application of the proton nuclear magnetic resonance Mosher method, which provides a reliable spectroscopic approach for establishing the three-dimensional arrangement of substituents around stereogenic centers. The Mosher method, formally known as the α-methoxy-α-trifluoromethylphenylacetic acid derivatization technique, involves the formation of diastereomeric esters with both R and S enantiomers of the Mosher reagent, followed by analysis of the resulting chemical shift differences in proton nuclear magnetic resonance spectra. In the context of benzyl-substituted hydroxypiperidines, this method has proven particularly valuable due to the presence of the secondary alcohol functionality that readily undergoes esterification with the Mosher reagents. The absolute configurations of cis and trans 1-benzyl-4-hydroxypiperidine-3-methanols have been successfully determined using this approach, with the cis isomers assigned as (+)-(3S,4S) and (-)-(3R,4R), while the trans isomers were determined to be (+)-(3R,4S) and (-)-(3S,4R). The Mosher method relies on the anisotropic effects of the trifluoromethyl and phenyl groups in the Mosher esters, which create distinct shielding patterns for protons in different spatial relationships to these substituents. Advanced applications of this technique have been successfully implemented using high-performance liquid chromatography coupled with nuclear magnetic resonance spectroscopy, allowing for the analysis of small quantities of material that would be insufficient for conventional nuclear magnetic resonance analysis. The chemical shift differences (Δδ) between the R and S Mosher esters provide diagnostic information about the absolute configuration, with positive and negative values corresponding to specific spatial arrangements of the substrate relative to the Mosher auxiliary. Recent developments have extended the applicability of this method to complex natural products and synthetic intermediates, demonstrating its versatility in structural determination across diverse chemical systems.

X-ray Crystallographic Analysis of Benzyl-Substituted Piperidines

X-ray crystallographic analysis represents the definitive method for establishing the three-dimensional molecular structure of benzyl-substituted piperidines, providing precise atomic coordinates and detailed information about bond lengths, bond angles, and intermolecular interactions. The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a closely related compound, has been determined through single-crystal X-ray diffraction, revealing important structural features that are characteristic of this class of molecules. The compound crystallizes in the monoclinic space group P21 with unit cell parameters of a = 10.245(8) Å, b = 5.523(4) Å, c = 18.670(2) Å, and β = 102.472(7)°, with a calculated density of 1.175 grams per cubic centimeter. The piperidine ring in this structure adopts a chair conformation with atoms N1 and C10 deviating by 0.683(4) and -0.612(4) Å from the least-squares plane defined by the remaining ring atoms. The asymmetry parameter for the piperidine ring (ΔCs) was determined to be 0.342, indicating a slight deviation from perfect chair symmetry. Crystallographic studies of related benzyl-substituted piperidines have demonstrated that the dihedral angle between the indene and phenyl rings is typically small (2.34(9)° in the referenced structure), indicating near-parallel orientations that may be stabilized by π-π interactions. The dihedral angles between the piperidine ring and other aromatic systems provide insight into the conformational preferences and potential intramolecular interactions that influence the overall molecular geometry. Bond lengths and bond angles in these structures fall within normal ranges for organic compounds, with C-N distances typically ranging from 1.45 to 1.48 Å and C-O distances around 1.43 Å for hydroxyl-containing derivatives. The crystal packing arrangements reveal networks of hydrogen bonding interactions and van der Waals contacts that stabilize the solid-state structure and influence the physical properties of the material. Advanced crystallographic techniques, including variable-temperature studies and charge density analysis, have provided additional insights into the electronic structure and bonding characteristics of these compounds.

Propiedades

IUPAC Name |

tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJKJIHCHLRYJJ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of this compound generally follows these key steps:

- Preparation or resolution of the chiral 3-hydroxypiperidine intermediate.

- Introduction of the benzyl substituent at the 3-position.

- Protection of the nitrogen with a tert-butyl carbamate (Boc) group.

- Control of stereochemistry to obtain the cis configuration at positions 3 and 4.

Preparation of the Chiral 3-Hydroxypiperidine Core

A crucial intermediate in the synthesis is (S)-1-Boc-3-hydroxypiperidine, which can be prepared by:

2.1 Chemical Resolution Method

- Starting from racemic 3-hydroxypiperidine, resolution is achieved by forming diastereomeric salts with chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts.

- After resolution, the free amine is protected with tert-butyl dicarbonate (Boc2O) to yield (S)-1-Boc-3-hydroxypiperidine.

- This method is classical but suffers from low overall yield, multiple unit operations, and higher cost due to the resolution step and purification requirements.

2.2 Asymmetric Synthesis and Biotransformation

- Asymmetric synthesis routes have been reported, for example, starting from achiral precursors such as 4-methyl phenacyl bromide, involving multi-step conversions (up to 13 steps) with moderate yields (~35%).

- Biotransformation methods using enzyme-catalyzed kinetic resolution of racemic intermediates to obtain enantiomerically enriched 3-hydroxypiperidine derivatives have been described.

- These methods aim to improve stereoselectivity and reduce synthetic complexity but may require specialized catalysts or enzymes.

- A notable industrial approach involves catalytic hydrogenation of 3-hydroxypyridine using rhodium on carbon catalyst under elevated hydrogen pressure and temperature.

- For instance, hydrogenation at 5 MPa and 90 °C for 48 hours yields 3-hydroxypiperidine with high yield (~96.3%).

- Subsequent salt formation with D-pyroglutamic acid or tartaric acid derivatives followed by Boc protection provides the chiral Boc-protected intermediate with good purity and yield (82.5%–95%).

Introduction of the Benzyl Group and Hydroxyl Group

- The benzyl substituent at the 3-position and the hydroxyl group at the 4-position are introduced through stereoselective reduction or substitution reactions on appropriately functionalized piperidine precursors.

- Reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate under controlled conditions using chiral catalysts or biocatalysts can yield the cis-configured hydroxylated product.

- Enzymatic kinetic resolution has been used to obtain the desired stereochemistry with high enantiomeric excess (>99%) and specific optical rotation values, confirming the absolute configuration.

Boc Protection and Final Purification

- The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl dicarbonate (Boc2O) at mild temperatures (20–30 °C) over 3–6 hours.

- The reaction mixture is typically worked up by extraction with ethyl acetate, drying, concentration, and recrystallization to obtain the pure Boc-protected product.

- Extraction solvents and conditions are optimized to maximize yield and purity, with ethyl acetate being the preferred solvent.

Summary Table of Key Preparation Parameters

| Step | Conditions / Reagents | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 3-hydroxypyridine | Rhodium on carbon catalyst, H2 5 MPa, 90 °C, 48 h | 96.3 | Industrial scale, high purity |

| Formation of chiral salt | D-pyroglutamic acid or tartaric acid derivative, 95% ethanol reflux, cooling to -5 °C | 42–55 | Diastereomeric salt formation for resolution |

| Boc Protection | tert-Butyl dicarbonate, 20–30 °C, 3–6 h | 82.5–95 | Extraction with ethyl acetate, recrystallization |

| Stereoselective reduction | Chiral catalysts or biocatalysts | >99 ee | Enzymatic kinetic resolution to obtain cis isomer |

Research Findings and Optimization Notes

- The use of rhodium on carbon catalyst for hydrogenation is effective but catalyst loading must be controlled (0.5%–2% w/w of substrate) to balance cost and activity.

- The molar ratio of 3-hydroxypiperidine to chiral acid (D-pyroglutamic or tartaric acid derivative) is critical for efficient resolution, optimized between 1:0.55 and 1:0.6.

- Boc protection under mild conditions ensures minimal racemization and high purity of the final product.

- Enzymatic methods provide superior stereochemical control but require access to specific biocatalysts and may be less scalable industrially.

- The final compound, tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate, has a molecular weight of 291.4 g/mol and is characterized by its unique stereochemistry, making it valuable as a synthetic intermediate in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form the corresponding ketone.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: L-selectride and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate.

Reduction: Formation of various hydroxylated derivatives.

Substitution: Formation of substituted piperidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Neurological Disorders

Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate has been studied for its role in modulating the M4 muscarinic acetylcholine receptor, which is implicated in various neurological conditions. Research indicates that compounds targeting this receptor can potentially treat disorders such as:

- Alzheimer’s Disease : The modulation of M4 receptors may alleviate symptoms associated with cognitive decline and memory impairment .

- Parkinson’s Disease : By influencing cholinergic signaling, this compound may help manage motor symptoms .

- Schizophrenia : Its action on M4 receptors suggests potential benefits in treating psychotic symptoms .

GABAergic System Modulation

The compound exhibits significant activity on the gamma-aminobutyric acid (GABA) neurotransmitter system, which is crucial for regulating neuronal excitability. It acts as a substrate-competitive inhibitor of the neuronal GABA uptake process, making it a candidate for therapies aimed at:

- Anxiety Disorders : By enhancing GABAergic transmission, it may reduce anxiety symptoms .

- Epilepsy : Its modulation of GABA uptake could provide therapeutic avenues for seizure control .

Study 1: Efficacy in Alzheimer's Disease Models

A study investigated the effects of this compound in transgenic mouse models of Alzheimer’s disease. The results indicated a marked improvement in cognitive function and a reduction in amyloid plaque formation, suggesting neuroprotective properties .

Study 2: Behavioral Effects in Animal Models

In another study, the compound was administered to rodent models exhibiting behaviors associated with schizophrenia. The treatment resulted in significant reductions in hyperactivity and improvements in social interaction, indicating its potential as an antipsychotic agent .

Mecanismo De Acción

The mechanism of action of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural homology with other Boc-protected piperidine derivatives, differing primarily in substituents at positions 3 and 3. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analogy.

Key Differences:

Steric Effects : The 3-benzyl group in the target compound introduces significant steric hindrance compared to the smaller 3-hydroxyl and 4-methyl groups in its analog (CAS 955028-75-8). This may reduce reactivity in nucleophilic substitutions but enhance stability in catalytic reactions .

Polarity and Solubility : The hydroxyl group at position 4 increases polarity relative to the oxo group in the cyclopenta[c]pyrrole derivative (CAS 146231-54-1). However, the benzyl group’s hydrophobicity likely reduces aqueous solubility compared to the methyl-substituted analog .

Conformational Flexibility : The fused cyclopentane ring in the oxo derivative (CAS 146231-54-1) restricts conformational mobility, whereas the target compound’s piperidine ring allows greater flexibility, impacting binding interactions in biological systems .

Actividad Biológica

Cis-tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a hydroxyl group and a tert-butyl group, which contributes to its lipophilicity and potential receptor interactions. Its molecular formula is CHNO, and it exhibits properties that may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has been shown to interact with various receptors, including muscarinic acetylcholine receptors, which play a crucial role in neurotransmission and may be implicated in neurodegenerative diseases .

- Anticancer Potential : Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For example, certain piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar activities .

- Cholinesterase Inhibition : Compounds with similar structures have shown effective inhibition of cholinesterase enzymes, which are vital for regulating neurotransmitter levels in the brain. This inhibition could be beneficial for treating conditions like Alzheimer's disease .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Models : A study demonstrated that piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that this compound may similarly enhance therapeutic efficacy against specific cancer types .

- Neuroprotective Effects : Research on related compounds indicates potential neuroprotective effects through cholinesterase inhibition and modulation of neurotransmitter systems. These findings support the hypothesis that this compound could be explored for neurodegenerative disease therapies .

Q & A

Q. What is the synthetic utility of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate in medicinal chemistry?

This compound serves as a chiral intermediate in synthesizing complex molecules, particularly for introducing piperidine scaffolds with defined stereochemistry. Its tert-butyl carbamate (Boc) group protects the amine during multi-step reactions, enabling selective deprotection for downstream functionalization. Synthetic routes often involve catalytic hydrogenation or stereoselective reduction of ketones, with purity monitored via HPLC or LC-MS .

Q. How is the stereochemical configuration of the compound experimentally validated?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming stereochemistry. For non-crystalline samples, advanced NMR techniques (e.g., NOESY or - coupling constants) and chiral chromatography are employed. Computational methods like density functional theory (DFT) can predict and cross-validate stereochemical outcomes .

Advanced Research Questions

Q. What methodological challenges arise in optimizing catalytic hydrogenation for this compound’s synthesis, and how are they addressed?

Key challenges include:

- Chemoselectivity : Competing reduction of benzyl or tert-butyl groups. Solutions involve using palladium on carbon (Pd/C) under controlled H pressure (1–3 atm) at 25–40°C .

- Stereocontrol : Achieving cis-selectivity requires optimizing catalyst loading (e.g., 5–10% Pd) and solvent polarity (e.g., ethanol or THF). Chiral additives like (R)-BINAP can enhance enantiomeric excess .

- Byproduct Formation : Monitoring reaction progress via TLC or GC-MS helps identify intermediates (e.g., over-reduced piperidines) for reprocessing .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

Stability studies show degradation via Boc cleavage or oxidation of the hydroxyl group. Storage at ≤–20°C in anhydrous DMSO or ethanol minimizes hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS analysis identifies degradation pathways, guiding optimal storage conditions (dry, inert atmosphere) .

Q. What computational and experimental approaches resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR shifts (e.g., hydroxyl proton exchange) are addressed by:

- Variable Temperature NMR : Suppresses exchange broadening.

- Isotopic Labeling : O or DMSO-d stabilizes labile protons.

- DFT Simulations : Predict chemical shifts for comparison with experimental data, identifying conformational isomers .

Q. How is the compound’s biological activity assessed against neurological targets?

- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement for σ-1 receptors) quantify IC values.

- Molecular Dynamics (MD) Simulations : Map interactions between the hydroxyl/benzyl groups and receptor active sites.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-HRMS tracks oxidative metabolites .

Q. What analytical strategies differentiate cis/trans isomers during synthesis?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration data for non-crystalline samples.

- Crystallization Screening : High-throughput platforms (e.g., Formulatrix) identify conditions for X-ray-quality crystals .

Methodological Notes

- Safety : Adhere to GHS guidelines (): Use NIOSH-approved respirators (N95/P2) during solid handling and avoid dust generation.

- Data Reproducibility : Document reaction parameters (solvent, catalyst, temperature) in Open Science Framework (OSF) repositories for cross-lab validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.